Methyl-1-Acetyl-3-azetidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

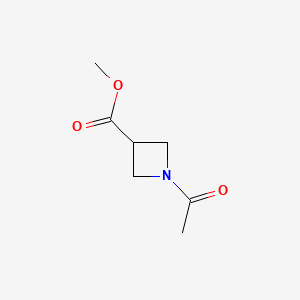

Methyl 1-Acetyl-3-azetidinecarboxylate is a heterocyclic compound with the molecular formula C7H11NO3. It is characterized by a four-membered azetidine ring, which is a strained ring system, making it an interesting subject for chemical research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

Methyl 1-acetyl-3-azetidinecarboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its unique structure allows for the introduction of functional groups that can enhance biological activity.

- Example : It has been used to synthesize derivatives that exhibit anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical development .

Drug Development

Research indicates that derivatives of methyl 1-acetyl-3-azetidinecarboxylate have shown potential as inhibitors for specific enzymes linked to diseases such as cancer and diabetes.

| Compound | Target Enzyme | Activity |

|---|---|---|

| Methyl 1-acetyl-3-azetidinecarboxylate derivative | Metalloprotease inhibitors | Moderate inhibition |

| Another derivative | TNF-alpha inhibitors | High specificity |

Case Study 1: Anti-Cancer Research

In a study conducted at a leading pharmaceutical research institute, methyl 1-acetyl-3-azetidinecarboxylate derivatives were tested for their efficacy against breast cancer cell lines. The results indicated that certain modifications to the azetidine ring enhanced cytotoxicity, providing a promising lead for further drug development .

Case Study 2: Anti-Diabetic Activity

A collaborative study involving several universities investigated the anti-diabetic properties of methyl 1-acetyl-3-azetidinecarboxylate derivatives. The findings demonstrated significant glucose-lowering effects in animal models, suggesting potential for therapeutic use in managing diabetes .

Synthetic Pathways

The synthesis of methyl 1-acetyl-3-azetidinecarboxylate typically involves several key steps:

- Formation of the Azetidine Ring : The initial step involves cyclization reactions that form the azetidine structure.

- Acetylation : Introduction of the acetyl group enhances the compound's reactivity.

- Methylation : The final step involves methylation to yield the target compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 1-Acetyl-3-azetidinecarboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with acetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of Methyl 1-Acetyl-3-azetidinecarboxylate often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The purity of the final product is usually ensured through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1-Acetyl-3-azetidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Sodium hydride in dimethylformamide at low temperatures.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of Methyl 1-Acetyl-3-azetidinecarboxylate involves its interaction with various molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.

1-Acetyl-3-azetidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Methyl 3-azetidinecarboxylate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

Uniqueness: Methyl 1-Acetyl-3-azetidinecarboxylate is unique due to its combination of an acetyl group and an ester group on the azetidine ring. This structural feature enhances its reactivity and versatility in synthetic applications, distinguishing it from other azetidine derivatives .

Biologische Aktivität

Methyl 1-acetyl-3-azetidinecarboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

Methyl 1-acetyl-3-azetidinecarboxylate has the following chemical structure:

- Molecular Formula : C₇H₁₁NO₃

- CAS Number : 1353953-76-0

- Molecular Weight : 157.17 g/mol

The azetidine ring structure contributes to its unique reactivity and biological properties, particularly through the presence of nitrogen atoms which are known to enhance bioactivity.

Antibacterial and Antifungal Properties

Research has demonstrated that compounds similar to methyl 1-acetyl-3-azetidinecarboxylate exhibit significant antibacterial and antifungal activities. For example, studies on Mannich bases derived from similar structures showed effectiveness against various pathogens:

- Tested Microorganisms :

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans, Aspergillus flavus

The antibacterial activity was assessed using the disc diffusion method, revealing that certain derivatives exhibited comparable efficacy to standard antibiotics such as ofloxacin and voriconazole .

| Compound | Activity Against | Concentration (μg/mL) | Reference |

|---|---|---|---|

| Mannich Base 2h | S. aureus, C. albicans, A. flavus | 100, 200 | |

| Methyl 1-Acetyl-3-Azetidinecarboxylate | TBD | TBD |

Anti-inflammatory Effects

In addition to antimicrobial properties, methyl 1-acetyl-3-azetidinecarboxylate has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases.

The biological activity of methyl 1-acetyl-3-azetidinecarboxylate is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : It may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.

- Disruption of Membrane Integrity : The compound could affect the integrity of microbial membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Some azetidine derivatives have been shown to interfere with DNA replication in microorganisms.

Recent Studies

Recent investigations into the biological activity of methyl 1-acetyl-3-azetidinecarboxylate include:

- Pharmacological Screening : A study conducted on various derivatives indicated that those with azetidine rings exhibited enhanced antibacterial properties compared to their non-cyclic counterparts .

- Bioactivity Profiling : Gas chromatography-mass spectrometry (GC-MS) analysis has been utilized to profile bioactive compounds in extracts containing methyl 1-acetyl-3-azetidinecarboxylate, revealing a range of pharmacologically active constituents .

Eigenschaften

IUPAC Name |

methyl 1-acetylazetidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHPHZDQKWKVGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.